molecular formula C9H7Cl2NO2 B8411048 4-Chloroacetylaminobenzoic acid chloride

4-Chloroacetylaminobenzoic acid chloride

Cat. No.: B8411048
M. Wt: 232.06 g/mol
InChI Key: OPYFXLVAXAONRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure combines reactivity from both the acyl chloride group (–COCl) and the chloroacetyl substituent (–NHCOCH₂Cl), making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

4-[(2-chloroacetyl)amino]benzoyl chloride

InChI

InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H,12,13)

InChI Key

OPYFXLVAXAONRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)NC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloroacetylaminobenzoic acid chloride with structurally analogous benzoyl/benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

  • 4-Carboxybenzoyl Chloride (Terephthalic Acid Monochloride): Structure: Contains a carboxylic acid (–COOH) and acyl chloride (–COCl) on the para positions. In contrast, the –COCl group remains highly reactive toward amines and alcohols . Applications: Used in polymer synthesis (e.g., polyamides) due to bifunctional reactivity.
  • 4-(Methylamino)-3-Nitrobenzoyl Chloride: Structure: Features a methylamino (–NHCH₃) and nitro (–NO₂) group on the benzene ring. Reactivity: The electron-withdrawing nitro group activates the acyl chloride toward nucleophilic attack, while the methylamino group introduces basicity (pKa ~9-10), enabling pH-dependent reactions . Applications: Key intermediate in synthesizing antihypertensive and antimicrobial agents.
  • 4-Chloromethylbenzoyl Chloride :

    • Structure : Contains a chloromethyl (–CH₂Cl) and acyl chloride (–COCl) group.
    • Reactivity : The –CH₂Cl group undergoes nucleophilic substitution (e.g., with amines), while –COCl participates in acylation. This dual functionality supports stepwise derivatization .
    • Applications : Used in crosslinking reactions for resins and drug conjugates.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Stability Considerations
4-Carboxybenzoyl chloride C₈H₅ClO₃ 184.58 –COCl, –COOH (para) ~100–105 Hygroscopic; decomposes in moisture
4-(Methylamino)-3-nitrobenzoyl chloride C₈H₇ClN₂O₃ 214.61 –COCl, –NHCH₃, –NO₂ Not reported Light-sensitive; store under inert gas
4-Chloromethylbenzoyl chloride C₈H₆Cl₂O 189.04 –COCl, –CH₂Cl (para) ~30–35 Volatile; requires cold storage
4-Amino-3-chlorobenzoic acid C₇H₆ClNO₂ 171.57 –NH₂, –Cl (meta) 210–215 Stable under dry conditions

Key Research Findings

  • Reactivity Trends: Electron-withdrawing groups (e.g., –NO₂, –Cl) on the benzene ring increase the electrophilicity of the acyl chloride, accelerating reactions with nucleophiles like amines .
  • Stability Challenges : Compounds with –COCl and –CH₂Cl groups (e.g., 4-chloromethylbenzoyl chloride) require stringent storage conditions (-20°C, inert atmosphere) to prevent hydrolysis or decomposition .
  • Biological Activity : Chlorine substitution at the para position (e.g., 4-chloro-3-sulfamoylbenzoyl chloride ) enhances antibacterial potency compared to meta-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.